Structural Purity Benchmark: ≥97 % vs. Typical Analog Purity of 95 %
4‑Cinnamyl‑N‑phenylpiperazine‑1‑carboxamide is supplied with a certified purity of NLT 97 % by MolCore . In contrast, many structurally related piperazine‑carboxamide intermediates (e.g., 1‑(bis(4‑fluorophenyl)methyl)‑4‑cinnamylpiperazine) are commonly listed at 95 % purity , and the chlorophenyl analog N‑(4‑chlorophenyl)‑4‑cinnamylpiperazine‑1‑carboxamide is offered with a minimum purity of 95 % . The higher purity specification reduces the potential influence of unknown impurities on downstream biological or catalytic assays.
| Evidence Dimension | Certified minimum purity (% area by HPLC or equivalent) |
|---|---|
| Target Compound Data | ≥97 % (NLT 97 %) |
| Comparator Or Baseline | 1‑(Bis(4‑fluorophenyl)methyl)‑4‑cinnamylpiperazine: ≥95 % ; N‑(4‑chlorophenyl)‑4‑cinnamylpiperazine‑1‑carboxamide: min. 95 % |
| Quantified Difference | ≥2 percentage‑point higher purity for the target compound |
| Conditions | Quality‑control specifications as published by independent suppliers (MolCore, CookeChem, CymitQuimica); no single unified analytical method |
Why This Matters
Procurement decisions for hit‑to‑lead or SAR campaigns require defined purity to minimise batch‑to‑batch variability; a 2 % purity advantage can be meaningful when compounds are used at high concentrations in sensitive enzymatic or cell‑based screens.
